molecular formula C18H21NO4 B12808371 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- CAS No. 93107-53-0

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-

Cat. No.: B12808371
CAS No.: 93107-53-0
M. Wt: 315.4 g/mol
InChI Key: IGKKJYKAWLNNJH-CXHZTBPHSA-N
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Description

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound known for its unique structural properties. This compound is characterized by a tricyclic framework with a methano bridge and a nitrophenyl ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid ethyl ester using palladium as a catalyst . The reaction conditions often require controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Methanol (CH3OH)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amino derivatives

    Substitution: Various ester derivatives

Scientific Research Applications

4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The tricyclic framework provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl hexahydro-4,7-methanoindane-3a-carboxylate
  • 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester

Uniqueness

Compared to similar compounds, 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- stands out due to its nitrophenyl ester group, which imparts unique chemical reactivity and potential biological activity. The presence of the nitro group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

93107-53-0

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C18H21NO4/c20-17(23-11-12-3-7-15(8-4-12)19(21)22)18-9-1-2-16(18)13-5-6-14(18)10-13/h3-4,7-8,13-14,16H,1-2,5-6,9-11H2/t13-,14+,16-,18-/m1/s1

InChI Key

IGKKJYKAWLNNJH-CXHZTBPHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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